molecular formula C32H38N4 B1294293 Etioporphyrin I CAS No. 448-71-5

Etioporphyrin I

Cat. No.: B1294293
CAS No.: 448-71-5
M. Wt: 478.7 g/mol
InChI Key: SEZHKQAQSTVZMK-UHFFFAOYSA-N
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Description

Etioporphyrin I is a type of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are characterized by their large, stable, and aromatic macrocyclic structure, which consists of four pyrrole rings interconnected by methine bridges. This compound, specifically, is a derivative of protoporphyrin with methyl and ethyl groups at the β positions of each pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etioporphyrin I can be synthesized through several methods. One common approach involves the condensation of tripyrranes with 2,5-diformylpyrroles. Another method is the acid-catalyzed condensation of α-free dipyrromethanes with aldehydes to form porphyrinogens, which are then chemically oxidized to obtain porphyrins .

Industrial Production Methods: Industrial production of porphyrins, including this compound, often involves the Adler-Longo method, which uses benzaldehyde and pyrrole in the presence of an acid catalyst. This method, while low-yielding, is prized for its simplicity and applicability for large-scale preparation .

Chemical Reactions Analysis

Types of Reactions: Etioporphyrin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metalloporphyrins, which have different metals coordinated to the central nitrogen atoms of the porphyrin ring .

Scientific Research Applications

Etioporphyrin I has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Etioporphyrin I involves its ability to interact with light and generate reactive oxygen species. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include the cellular membranes and various biomolecules that are susceptible to oxidative damage .

Comparison with Similar Compounds

Etioporphyrin I’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHKQAQSTVZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-71-5
Record name 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etioporphyrin I
Reactant of Route 2
Etioporphyrin I
Reactant of Route 3
Etioporphyrin I
Reactant of Route 4
Etioporphyrin I
Reactant of Route 5
Etioporphyrin I
Reactant of Route 6
Etioporphyrin I

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